molecular formula C13H12N2O3 B12896116 5-(4-(4,5-Dihydrooxazol-2-yl)phenoxy)-3-methylisoxazole CAS No. 189056-96-0

5-(4-(4,5-Dihydrooxazol-2-yl)phenoxy)-3-methylisoxazole

Cat. No.: B12896116
CAS No.: 189056-96-0
M. Wt: 244.25 g/mol
InChI Key: DTJIOMWGEGFQQL-UHFFFAOYSA-N
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Description

5-(4-(4,5-Dihydrooxazol-2-yl)phenoxy)-3-methylisoxazole is a complex organic compound that features both oxazole and isoxazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and organic synthesis due to their unique chemical properties and biological activities.

Chemical Reactions Analysis

Types of Reactions

5-(4-(4,5-Dihydrooxazol-2-yl)phenoxy)-3-methylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxazoles and substituted isoxazoles, which are valuable intermediates in organic synthesis and medicinal chemistry .

Mechanism of Action

The mechanism of action of 5-(4-(4,5-Dihydrooxazol-2-yl)phenoxy)-3-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound’s oxazole and isoxazole rings enable it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-(4,5-Dihydrooxazol-2-yl)phenoxy)-3-methylisoxazole stands out due to its combined oxazole and isoxazole rings, which confer unique chemical reactivity and biological activity. This dual-ring structure is less common among similar compounds, making it a valuable target for research and development .

Properties

189056-96-0

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

5-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]-3-methyl-1,2-oxazole

InChI

InChI=1S/C13H12N2O3/c1-9-8-12(18-15-9)17-11-4-2-10(3-5-11)13-14-6-7-16-13/h2-5,8H,6-7H2,1H3

InChI Key

DTJIOMWGEGFQQL-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)OC2=CC=C(C=C2)C3=NCCO3

Origin of Product

United States

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